molecular formula C9H13N3O2 B13205139 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13205139
M. Wt: 195.22 g/mol
InChI Key: UOZNIKGFQHMEPO-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound belonging to the dihydropyrimidinone (DHPM) family. Its structure features a pyrimidinone core substituted at position 2 with a pyrrolidine ring and at position 5 with a methoxy group.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

5-methoxy-2-pyrrolidin-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13N3O2/c1-14-7-5-11-8(12-9(7)13)6-3-2-4-10-6/h5-6,10H,2-4H2,1H3,(H,11,12,13)

InChI Key

UOZNIKGFQHMEPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(NC1=O)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted pyrrolidine with a suitable dihydropyrimidinone precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The dihydropyrimidinone ring can be reduced to form a tetrahydropyrimidinone.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Formation of 5-hydroxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one.

    Reduction: Formation of 5-methoxy-2-(pyrrolidin-2-yl)-tetrahydropyrimidin-4-one.

    Substitution: Formation of 5-chloro-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one or 5-alkyl-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one.

Scientific Research Applications

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with G-protein coupled receptors, leading to downstream signaling effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues of 5-methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one include:

Compound Name Position 2 Substituent Position 5 Substituent Key Properties References
Target Compound Pyrrolidin-2-yl Methoxy Basic pyrrolidine enhances H-bonding; methoxy stabilizes electronic structure
5-Methoxy-2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrimidin-4-one 3-(Trifluoromethyl)phenyl Methoxy CF₃ group increases lipophilicity and metabolic stability; electron-withdrawing
5-Methoxy-2-(1-methyl-1H-imidazol-4-yl)-3,4-dihydropyrimidin-4-one 1-Methylimidazol-4-yl Methoxy Aromatic imidazole enables π-π interactions; potential for enhanced bioactivity
6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one 2-(Methylamino)ethyl Methyl Hydroxy and methylamino groups improve solubility; methyl reduces steric hindrance
Key Observations:
  • Pyrrolidine vs. Aromatic Substituents : The pyrrolidine group in the target compound provides basicity and flexibility, which may improve binding to biological targets compared to rigid aromatic groups like 3-(trifluoromethyl)phenyl .
  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group at position 5 (electron-donating) contrasts with substituents like CF₃ (electron-withdrawing), influencing reactivity and interaction with enzymes or receptors .

Physicochemical and Pharmacological Properties

  • Solubility : The pyrrolidine substituent likely enhances water solubility compared to lipophilic CF₃-containing analogues .
  • Bioactivity : While specific data for the target compound is lacking, DHPMs with pyrrolidine or imidazole groups often show improved pharmacokinetic profiles due to balanced lipophilicity and hydrogen-bonding capacity .
  • Stability : Methoxy groups generally increase oxidative stability, whereas CF₃ groups enhance resistance to enzymatic degradation .

Biological Activity

5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C11H14N4O\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}

It features a pyrrolidine moiety, which is known to enhance biological activity through various mechanisms such as receptor binding and modulation of enzyme activity.

Anticancer Properties

Research indicates that derivatives of dihydropyrimidinone compounds exhibit notable anticancer properties. For example, studies have shown that compounds similar to 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity of Dihydropyrimidinone Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-oneA431 (vulvar carcinoma)10Induces apoptosis, G1 arrest
Similar DihydropyrimidinonesMCF-7 (breast cancer)15Inhibits proliferation
Similar DihydropyrimidinonesH1299 (lung cancer)12Modulates cell signaling pathways

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, including Mycobacterium tuberculosis. The mechanism involves inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Case Study: Antimicrobial Efficacy
A study conducted on the efficacy of 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one against Mycobacterium tuberculosis demonstrated an MIC value of 8 µg/mL. This suggests potential as a lead compound for developing new antitubercular agents.

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage, potentially through the modulation of antioxidant pathways.

The biological activity of 5-Methoxy-2-(pyrrolidin-2-yl)-3,4-dihydropyrimidin-4-one is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various kinases involved in cell signaling pathways relevant to cancer progression.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system, contributing to its neuroprotective effects.
  • Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress in cellular environments.

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